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Compound of Interest

Compound Name: Lsd1-IN-18

Cat. No.: B12397507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of Lsd1-
IN-18, a potent and selective non-covalent inhibitor of Lysine-specific demethylase 1 (LSD1).

The information is compiled for researchers, scientists, and professionals in drug development,

with a focus on quantitative data, detailed experimental methodologies, and visualization of

relevant biological pathways.

Core Biochemical Properties of Lsd1-IN-18
Lsd1-IN-18 has been identified as a potent, non-covalent, and selective inhibitor of LSD1. Its

inhibitory activity has been characterized through various biochemical and cellular assays,

demonstrating its potential as a chemical probe for studying LSD1 biology and as a starting

point for the development of therapeutic agents.[1][2][3][4][5][6]

Quantitative Inhibitory and Antiproliferative Activity
The following tables summarize the key quantitative data for Lsd1-IN-18, derived from the

primary literature.

Table 1: In Vitro Inhibitory Activity of Lsd1-IN-18 against LSD1
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Parameter Value (μM) Description

Ki 0.156

Inhibition constant, indicating

the binding affinity of the

inhibitor to the enzyme.

KD 0.075

Dissociation constant, a

measure of the tendency of the

inhibitor-enzyme complex to

dissociate.

Data sourced from Menna M, et al. Eur J Med Chem. 2022.[1][7]

Table 2: In Vitro Antiproliferative Activity of Lsd1-IN-18

Cell Line Cancer Type IC50 (μM) at 72h Description

THP-1
Acute Myeloid

Leukemia
0.16

The concentration of

inhibitor required to

reduce cell

proliferation by 50%.

MDA-MB-231 Breast Cancer 0.21

The concentration of

inhibitor required to

reduce cell

proliferation by 50%.

Data sourced from Menna M, et al. Eur J Med Chem. 2022.[1]

Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize

LSD1 inhibitors like Lsd1-IN-18. While the precise details for Lsd1-IN-18 are found in its

primary publication, these protocols represent standard and widely accepted methods in the

field.
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LSD1 Enzymatic Activity/Inhibition Assay (Horseradish
Peroxidase-Coupled Assay)
This assay is a common method to determine the in vitro inhibitory activity of compounds

against LSD1.[2] It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the

LSD1-catalyzed demethylation reaction.

Principle: LSD1-mediated demethylation of a substrate (e.g., a dimethylated H3K4 peptide)

produces formaldehyde and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂

reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable

signal (colorimetric or fluorescent). The signal intensity is proportional to the LSD1 activity.

Protocol:

Reagent Preparation:

LSD1 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.

Recombinant human LSD1 enzyme.

H3(1-21)K4me2 peptide substrate.

HRP enzyme.

Amplex Red reagent and H₂O₂ for a standard curve.

Lsd1-IN-18 is dissolved in DMSO to create a stock solution.

Assay Procedure:

A 96-well or 384-well plate is used for the assay.

Serial dilutions of Lsd1-IN-18 are prepared in the assay buffer.

The LSD1 enzyme is pre-incubated with the different concentrations of Lsd1-IN-18 for a

defined period (e.g., 15-30 minutes) at room temperature.
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The enzymatic reaction is initiated by adding the H3K4me2 substrate, HRP, and Amplex

Red to the wells.

The plate is incubated at 37°C for a specific time (e.g., 60 minutes), protected from light.

The fluorescence is measured using a microplate reader (excitation ~530-560 nm,

emission ~590 nm).

Data Analysis:

A standard curve is generated using known concentrations of H₂O₂.

The rate of the enzymatic reaction is calculated from the change in fluorescence over

time.

The percent inhibition for each concentration of Lsd1-IN-18 is calculated relative to a

DMSO control.

The IC₅₀ value is determined by fitting the dose-response curve using a suitable software

(e.g., GraphPad Prism).

Determination of Inhibition Constant (Ki)
To determine if an inhibitor is competitive, non-competitive, or uncompetitive, and to calculate

its Ki, the enzymatic assay is performed with varying concentrations of both the inhibitor and

the substrate.

Protocol:

The HRP-coupled assay is performed as described above.

A matrix of experiments is set up with multiple fixed concentrations of Lsd1-IN-18 and a

range of concentrations of the H3K4me2 substrate.

The initial reaction velocities are measured for each condition.

The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.
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The Ki is calculated by analyzing the changes in Km and Vmax in the presence of the

inhibitor. For a non-covalent inhibitor like Lsd1-IN-18, this analysis will reveal the mechanism

of inhibition.

Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the antiproliferative effect of Lsd1-IN-18 on cancer cell lines.

Principle: The MTS (or MTT) assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of viable cells,

reduce the tetrazolium dye MTS (or MTT) to a colored formazan product that is soluble in the

cell culture medium. The amount of formazan produced is directly proportional to the number of

living cells.

Protocol:

Cell Culture:

THP-1 or MDA-MB-231 cells are cultured in their recommended growth medium (e.g.,

RPMI-1640 or DMEM, respectively) supplemented with fetal bovine serum and antibiotics,

at 37°C in a humidified atmosphere with 5% CO₂.

Assay Procedure:

Cells are seeded in 96-well plates at a predetermined density and allowed to attach

overnight (for adherent cells like MDA-MB-231).

The cells are then treated with serial dilutions of Lsd1-IN-18 or a vehicle control (DMSO)

for 72 hours.

After the incubation period, the MTS reagent is added to each well.

The plate is incubated for a further 1-4 hours at 37°C.

The absorbance of the formazan product is measured at 490 nm using a microplate

reader.

Data Analysis:
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The background absorbance is subtracted from all readings.

The cell viability is expressed as a percentage of the vehicle-treated control cells.

The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm

of the inhibitor concentration and fitting the data to a dose-response curve.[2][4][8]

Signaling Pathways and Experimental Workflows
The inhibition of LSD1 by Lsd1-IN-18 is expected to impact various signaling pathways that are

crucial for cancer cell proliferation, differentiation, and survival. Below are diagrams illustrating

these relationships and a typical experimental workflow for inhibitor characterization.

LSD1's Role in Transcriptional Regulation
LSD1 is a key epigenetic modifier that primarily removes methyl groups from histone H3 at

lysine 4 (H3K4me1/2), a mark associated with active transcription. By removing this mark,

LSD1 generally acts as a transcriptional repressor. It is often found in complex with other

proteins, such as CoREST and HDACs, to mediate gene silencing.
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Caption: Lsd1-IN-18 inhibits the demethylase activity of the LSD1 enzyme.

LSD1 Inhibition in Acute Myeloid Leukemia (AML)
In AML, LSD1 is often overexpressed and plays a role in maintaining the leukemic state by

blocking differentiation. Inhibition of LSD1 can lead to the re-expression of myeloid

differentiation genes, promoting the differentiation of leukemic blasts.
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Caption: Effect of Lsd1-IN-18 on AML cell differentiation and proliferation.

LSD1 Inhibition in Breast Cancer
In breast cancer, particularly in triple-negative breast cancer (TNBC) cell lines like MDA-MB-

231, LSD1 has been implicated in promoting epithelial-to-mesenchymal transition (EMT), a

process that enhances cell migration and invasion. LSD1 inhibitors can reverse this process.
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Caption: Lsd1-IN-18's role in reversing EMT in breast cancer cells.

Experimental Workflow for LSD1 Inhibitor
Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a

novel LSD1 inhibitor.
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Click to download full resolution via product page

Caption: A typical workflow for the characterization of an LSD1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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